ML 315 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

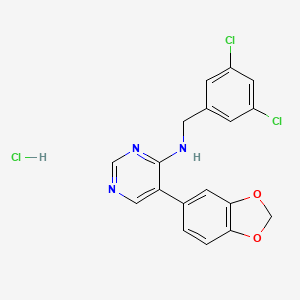

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCDEAAKKQCKSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ML315 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML315 hydrochloride is a potent and selective small molecule inhibitor targeting the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families. This document provides a comprehensive overview of the mechanism of action of ML315, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization. ML315 serves as a valuable chemical probe for investigating the biological roles of Clk and Dyrk kinases, which are implicated in cellular processes such as mRNA splicing, cell cycle regulation, and neuronal development.

Core Mechanism of Action: Dual Inhibition of Clk and Dyrk Kinases

ML315 functions as a dual inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families.[1][2] These kinases are members of the CMGC group of serine/threonine kinases and are characterized by their ability to phosphorylate substrates on serine and threonine residues, while also being capable of autophosphorylation on tyrosine residues.[3]

The primary molecular mechanism of ML315 is the competitive inhibition of the ATP-binding site of these kinases. By occupying this site, ML315 prevents the binding of ATP, thereby blocking the transfer of a phosphate group to their respective substrates. This inhibition disrupts the downstream signaling cascades regulated by Clk and Dyrk kinases.

Clk kinases, comprising four isoforms (Clk1, Clk2, Clk3, and Clk4), are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[4][5][6] Inhibition of Clks by ML315 can therefore modulate alternative splicing events, a process often dysregulated in diseases such as cancer and neurodegenerative disorders.[4][7]

Dyrk kinases, with family members including DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are involved in a wide array of cellular processes, including cell cycle control, neuronal development, and signal transduction.[8][9][10] For instance, DYRK1A is known to be a negative regulator of the cell cycle.[10] By inhibiting these kinases, ML315 can influence these fundamental cellular functions.

Quantitative Inhibitory Activity

The inhibitory potency of ML315 against various Clk and Dyrk isoforms has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Clk1 | 68 |

| Clk2 | 231 |

| Clk3 | >10,000 |

| Clk4 | 68 |

| Dyrk1A | 282 |

| Dyrk1B | 1156 |

| Data sourced from Coombs et al., 2013.[1][2] |

Experimental Protocols

The characterization of ML315 involved several key experimental procedures, including biochemical kinase assays to determine inhibitory potency and broad kinase panel screening to assess selectivity.

Biochemical Kinase Inhibition Assay (IC50 Determination)

A common method for determining the IC50 of kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Principle: The kinase activity is proportional to the amount of ATP consumed. By adding a luciferase-based reagent, the remaining ATP is converted into a luminescent signal. The reduction in the luminescent signal in the presence of an inhibitor corresponds to the inhibition of kinase activity.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute the recombinant target kinase (e.g., Clk1, Dyrk1A) to the desired concentration in the kinase buffer.

-

Prepare a solution of the appropriate substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and ATP at a concentration close to the Km for the specific kinase.

-

Prepare serial dilutions of ML315 hydrochloride in DMSO, and then further dilute in the kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the ML315 dilutions. Include wells with DMSO only as a no-inhibition control and wells without the kinase as a background control.

-

Add the kinase solution to all wells except the background control.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent typically works in two steps: first, it terminates the kinase reaction and depletes the remaining ATP, and second, it converts the ADP generated into a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the no-inhibition control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the ML315 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinase Selectivity Profiling (KINOMEscan®)

To assess the selectivity of ML315, a competition binding assay such as the KINOMEscan® platform is utilized. This method measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.

Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the binding site.

Protocol:

-

Assay Components:

-

A panel of DNA-tagged human kinases.

-

An immobilized, broadly-specific kinase inhibitor (the ligand).

-

ML315 hydrochloride at a specified concentration (e.g., 10 µM for a single-point screen or in a dose-response format for Kd determination).

-

-

Assay Procedure:

-

The DNA-tagged kinases are incubated with ML315 and the immobilized ligand.

-

After an incubation period to reach equilibrium, the unbound kinases are washed away.

-

The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.

-

-

Data Analysis:

-

The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.

-

For dose-response experiments, the dissociation constant (Kd) can be calculated.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of ML315 and a typical experimental workflow for its characterization.

Caption: Mechanism of Action of ML315.

Caption: Experimental Workflow for ML315.

References

- 1. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual-specificity kinase - Wikipedia [en.wikipedia.org]

- 4. Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CLK (Cdc2-like Kinases) | Kinases | Tocris Bioscience [tocris.com]

- 7. gosset.ai [gosset.ai]

- 8. Roles of dual specificity tyrosine-phosphorylation-regulated kinase 2 in nervous system development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Roles of dual specificity tyrosine-phosphorylation-regulated kinase 2 in nervous system development and disease [frontiersin.org]

- 10. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ML 315 Hydrochloride as a Potent Dual Inhibitor of CDK and DYRK Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML 315 hydrochloride is a potent and selective small molecule inhibitor targeting the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This document provides a comprehensive technical overview of ML 315, including its inhibitory profile, detailed experimental methodologies for its characterization, and an exploration of the key signaling pathways it modulates. The information presented is intended to support further research and drug development efforts centered on this promising chemical probe.

Introduction

The Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are members of the CMGC group of serine/threonine kinases. Both families play crucial roles in fundamental cellular processes. The CLK family, comprising CLK1, CLK2, CLK3, and CLK4, is primarily involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and viral infections.

The DYRK family, which includes isoforms such as DYRK1A and DYRK1B, is involved in a wide array of cellular functions, including neurodevelopment, cell proliferation, and apoptosis. Notably, DYRK1A is located in the Down syndrome critical region of chromosome 21 and is a key target in the study of neurodevelopmental and neurodegenerative disorders. Given the therapeutic potential of modulating these kinase families, the discovery of potent and selective inhibitors is of significant interest. ML 315 has emerged as a valuable chemical probe for studying the biological functions of CLK and DYRK kinases and as a lead compound for potential therapeutic development.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against several members of the CLK and DYRK kinase families. The half-maximal inhibitory concentrations (IC50) have been determined through various biochemical assays, providing a quantitative measure of its potency and selectivity.

| Kinase Target | IC50 (nM) |

| CLK1 | 68 |

| CLK2 | 231 |

| CLK4 | 68 |

| DYRK1A | 282 |

| DYRK1B | 1156 |

| Table 1: Inhibitory potency of ML 315 against a panel of CLK and DYRK kinases. |

Experimental Protocols

The characterization of this compound's inhibitory activity was primarily conducted using luminescence-based and time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assays. The following are detailed methodologies representative of those used in the evaluation of ML 315.

ADP-Glo™ Kinase Assay

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the ADP is converted back to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest (e.g., CLK1, DYRK1A), the appropriate substrate (e.g., a generic peptide substrate or a specific protein substrate like SRSF1 for CLKs), and ATP in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the ADP concentration.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

-

LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ TR-FRET assay is a fluorescence-based method for measuring kinase activity. It relies on the binding of a phosphorylation-specific antibody to a fluorescently labeled substrate.

Principle: A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, it brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, a fluorescein-labeled substrate, and ATP in a kinase buffer.

-

Add this compound at various concentrations.

-

Incubate to allow the kinase reaction to proceed.

-

-

Detection:

-

Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the kinase reaction.

-

Incubate to allow for antibody binding.

-

-

Measurement:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 495 nm and 520 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

The FRET signal is proportional to the extent of substrate phosphorylation.

-

Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the kinase inhibition profile of ML 315, a typical experimental workflow, and the key signaling pathways affected by this inhibitor.

Caption: Kinase inhibition profile of ML 315 against CLK and DYRK family members.

Caption: A generalized workflow for a kinase inhibition assay using the ADP-Glo™ method.

Caption: Simplified signaling pathway of CLK-mediated regulation of pre-mRNA splicing.

An In-depth Technical Guide to ML315 Hydrochloride: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride is a potent dual inhibitor of Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and the experimental protocols for evaluating its biological activity. Due to the limited availability of a specific, published synthesis protocol for ML315 hydrochloride, a plausible synthetic route is proposed based on established pyrimidine chemistry. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery investigating the therapeutic potential of CLK and DYRK inhibitors.

Chemical Properties

ML315 hydrochloride is the hydrochloride salt of 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine. Its known chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | SynHet[1] |

| Molecular Formula | C₁₈H₁₄Cl₃N₃O₂ | PubChem[2] |

| Molecular Weight | 410.68 g/mol | PubChem[2] |

| Appearance | Solid | MedChemExpress[3] |

| Purity | >99% (Commercially available) | SynHet[1] |

| CAS Number | 1440251-53-5 | SynHet[1] |

Synthesis of ML315 Hydrochloride (Proposed Route)

A specific, detailed synthesis of ML315 hydrochloride has not been identified in the peer-reviewed literature. However, based on the synthesis of structurally similar 4-amino-5-arylpyrimidines, a plausible synthetic route is proposed. The key steps would likely involve the construction of the substituted pyrimidine core followed by the introduction of the N-substituent.

Proposed Synthetic Workflow:

References

ML315 Hydrochloride: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride is a potent and selective biochemical probe that acts as a dual inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families.[1] This document provides an in-depth technical guide on the biological targets and associated signaling pathways of ML315. It includes a comprehensive summary of its quantitative inhibitory activities, detailed descriptions of relevant signaling pathways with corresponding visual diagrams, and an overview of the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development investigating the therapeutic potential of targeting Clk and Dyrk kinases.

Biological Targets of ML315 Hydrochloride

ML315 has been identified as a potent inhibitor of several isoforms within the Clk and Dyrk kinase families. These kinases are crucial regulators of various cellular processes, most notably mRNA splicing.[1][2] The inhibitory activity of ML315 is summarized in the table below.

| Target Kinase | IC50 (nM) |

| CLK1 | 68 |

| CLK2 | 231 |

| CLK3 | >10,000 |

| CLK4 | 68 |

| DYRK1A | 282 |

| DYRK2 | 1156 |

| Table 1: Inhibitory activity of ML315 against a panel of Clk and Dyrk kinase isoforms. Data sourced from Probechem Biochemicals and Coombs et al., 2013.[1][3] |

Signaling Pathways Modulated by ML315 Hydrochloride

By inhibiting Clk and Dyrk kinases, ML315 influences several critical signaling pathways. These kinases are key players in the regulation of gene expression through their control of pre-mRNA splicing, as well as in other fundamental cellular processes.

The CLK Kinase Signaling Pathway and Regulation of mRNA Splicing

The Clk family of kinases (CLK1, CLK2, CLK3, and CLK4) are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[2] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2] This phosphorylation is a key step in the assembly of the spliceosome and the subsequent removal of introns from pre-mRNA. By inhibiting CLK1, CLK2, and CLK4, ML315 can alter the phosphorylation status of SR proteins, leading to changes in alternative splicing patterns. This can have widespread effects on gene expression and cellular function.

The DYRK Kinase Signaling Pathways

The Dyrk family of kinases are also dual-specificity kinases involved in a wide range of cellular functions, including cell proliferation, differentiation, and survival.[4] ML315 inhibits DYRK1A and, to a lesser extent, DYRK2.

DYRK1A is a highly conserved kinase implicated in neurodevelopment and has been linked to pathologies such as Down syndrome and Alzheimer's disease. It phosphorylates a variety of substrates, including transcription factors like NFAT (Nuclear Factor of Activated T-cells) and CREB (cAMP response element-binding protein), thereby regulating their activity and downstream gene expression.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research towards selective inhibition of the CLK3 kinase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ML315 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small molecule inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). This technical guide provides a comprehensive overview of the in vitro characterization of ML315 hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented is intended to support further research and drug development efforts involving this compound.

Core Data Summary

The in vitro properties of ML315 have been assessed through a series of biochemical and cellular assays. The quantitative data from these studies are summarized below.

Table 1: Physicochemical Properties of ML315

| Property | Value |

| Molecular Formula | C₁₈H₁₃Cl₂N₃O₂ |

| Molecular Weight | 374.23 g/mol |

| PubChem CID | 46926514 |

| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine |

Table 2: In Vitro Kinase Inhibition Profile of ML315

| Target Kinase | IC₅₀ (nM) |

| CLK1 | 26 |

| CLK2 | 17 |

| CLK4 | 12 |

| DYRK1A | 31 |

| DYRK1B | 22 |

| DYRK2 | 18 |

Table 3: In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profile of ML315

| Parameter | Result |

| Aqueous Solubility (pH 7.4) | 1.2 µM |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | 1.1 x 10⁻⁶ cm/s |

| Human Liver Microsomal Stability (t½) | > 30 min |

| Mouse Liver Microsomal Stability (t½) | 15 min |

| Plasma Protein Binding (Human) | 98.7% |

| Plasma Protein Binding (Mouse) | 97.9% |

| CYP450 Inhibition (IC₅₀) | > 10 µM for 2C9, 2D6, 3A4 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Kinase Inhibition Assay

This assay determines the potency of ML315 in inhibiting the enzymatic activity of target kinases.

Protocol:

-

Reagents and Materials:

-

Recombinant human kinases (CLK1, CLK2, CLK4, DYRK1A, DYRK1B, DYRK2)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

ML315 hydrochloride (solubilized in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Radiolabeled ATP ([γ-³³P]ATP)

-

Phosphocellulose filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a serial dilution of ML315 in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and ML315 (or DMSO control) to the assay buffer.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the plate and add a scintillator.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the ML315 concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Cellular Functional Assay: Inhibition of CLK-Mediated Splicing

This assay evaluates the ability of ML315 to inhibit CLK-dependent alternative splicing in a cellular context.

Protocol:

-

Reagents and Materials:

-

HEK293 cells

-

Splicing reporter plasmid (e.g., a minigene construct with a CLK-responsive alternative exon)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

ML315 hydrochloride (solubilized in DMSO)

-

RNA extraction kit

-

Reverse transcriptase

-

PCR reagents (primers flanking the alternative exon)

-

Agarose gel electrophoresis system

-

-

Procedure:

-

Seed HEK293 cells in a 24-well plate.

-

Transfect the cells with the splicing reporter plasmid.

-

After 24 hours, treat the cells with various concentrations of ML315 (or DMSO control) for a specified duration (e.g., 18 hours).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA using reverse transcriptase.

-

Perform PCR using primers that flank the alternatively spliced exon.

-

Analyze the PCR products by agarose gel electrophoresis to distinguish between the spliced isoforms.

-

-

Data Analysis:

-

Quantify the band intensities of the different spliced isoforms.

-

Calculate the ratio of the exon-included to the exon-skipped isoform for each treatment condition.

-

Determine the EC₅₀ value for the inhibition of alternative splicing.

-

Visualizations

Signaling Pathway of CLK and DYRK Kinases

Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream processes.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for determining the IC₅₀ of ML315 against target kinases.

Logical Relationship of In Vitro Characterization

Caption: The logical progression of in vitro assays for ML315 characterization.

Preliminary Studies on ML315 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride has been identified as a potent and selective small molecule inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. This document provides a comprehensive summary of the initial preclinical data, including its inhibitory activity, selectivity profile, and the experimental methodologies employed in its characterization. The potential modulation of key cellular signaling pathways through the inhibition of CLK and DYRK kinases is also discussed, offering insights into the therapeutic potential of ML315.

Introduction

The cdc2-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs) are crucial regulators of multiple cellular processes. CLKs are primarily involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly.[1][2] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[2][3] The DYRK family of kinases plays a role in a wide array of cellular functions, including cell cycle control, differentiation, and survival.[4][5] Given their involvement in critical cellular pathways, both kinase families have emerged as attractive targets for therapeutic intervention.

ML315 is a substituted pyrimidine-based compound identified as a potent inhibitor of several CLK and DYRK isoforms.[6][7] This technical guide summarizes the key preliminary findings on the effects of ML315 hydrochloride, providing a foundation for further research and development.

Data Presentation: In Vitro Inhibitory Activity of ML315

The inhibitory activity of ML315 was assessed against a panel of CLK and DYRK kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

| Kinase Target | IC50 (nM)[6][8] |

| CLK1 | 68 |

| CLK2 | 231 |

| CLK3 | >10,000 |

| CLK4 | 68 |

| DYRK1A | 282 |

| DYRK1B | Not Reported |

| DYRK2 | 1156 |

Kinase Selectivity Profile:

To evaluate the selectivity of ML315, it was screened against a panel of 442 kinases. The results demonstrated that ML315 is a highly selective inhibitor for the CLK and DYRK kinase families. At a concentration of 10 µM, the only significant off-target inhibition (less than 10% residual activity) was observed for PRKCE.[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

The inhibitory activity of ML315 was quantified using the Kinase-Glo® Luminescent Kinase Assay platform. This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence is inversely correlated with kinase activity.

General Protocol:

-

Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a buffer solution appropriate for the specific kinase.

-

Compound Addition: ML315 hydrochloride, dissolved in a suitable solvent (e.g., DMSO), is added to the kinase reaction mixture at various concentrations. A control reaction with the solvent alone is also prepared.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (typically 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP.

-

Luminescence Measurement: The plate is incubated at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal. The luminescence is then measured using a plate-reading luminometer.

-

Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition at each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

For a detailed protocol, refer to the manufacturer's instructions for the Kinase-Glo® Luminescent Kinase Assay.[9][10][11]

Signaling Pathways and Mechanism of Action

ML315 exerts its effects by inhibiting the catalytic activity of CLK and DYRK kinases, thereby interfering with their downstream signaling pathways.

CLK-Mediated Splicing Regulation

CLKs play a pivotal role in the regulation of pre-mRNA splicing. They phosphorylate SR proteins, which are key components of the spliceosome. This phosphorylation is crucial for the assembly of the spliceosome and the subsequent removal of introns from pre-mRNA. By inhibiting CLKs, ML315 is expected to prevent the phosphorylation of SR proteins, leading to alterations in alternative splicing.

Caption: Inhibition of CLK kinases by ML315 blocks SR protein phosphorylation.

DYRK-Mediated Cellular Regulation

The DYRK family of kinases is implicated in various cellular processes, including the regulation of the cell cycle and apoptosis. For instance, DYRK1A can phosphorylate and regulate the activity of transcription factors and other cell cycle-related proteins. Inhibition of DYRKs by ML315 could therefore impact cell proliferation and survival.

Caption: ML315 inhibits DYRKs, affecting downstream cellular processes.

Conclusion

The preliminary data on ML315 hydrochloride highlight its potential as a selective and potent inhibitor of CLK and DYRK kinases. The detailed in vitro activity and high selectivity suggest that ML315 could be a valuable chemical probe to further elucidate the biological roles of these kinase families. Future studies should focus on evaluating the cellular effects of ML315, its pharmacokinetic properties, and its potential therapeutic efficacy in disease models where CLK and/or DYRK kinases are dysregulated.

References

- 1. CLK1 - Wikipedia [en.wikipedia.org]

- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ML315 | CLK inhibitor | Probechem Biochemicals [probechem.com]

- 9. worldwide.promega.com [worldwide.promega.com]

- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 11. ebiotrade.com [ebiotrade.com]

In-Depth Technical Guide to ML 315 Hydrochloride: A Dual Inhibitor of CLK and DYRK Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML 315 hydrochloride, a potent dual inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). This document consolidates key chemical and biological data, details its mechanism of action through relevant signaling pathways, and provides representative experimental protocols for its use in a research setting.

Core Compound Data

This compound is a valuable chemical probe for studying the biological roles of CLK and DYRK kinases. The following table summarizes its key quantitative data. It is important to note that there is a discrepancy in the CAS number reported by different commercial suppliers. Researchers should verify the CAS number with their specific supplier.

| Property | Value | Citation(s) |

| Chemical Name | 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride | [1] |

| Molecular Formula | C₁₈H₁₃Cl₂N₃O₂・HCl | [1] |

| Molecular Weight | 410.68 g/mol | [1] |

| CAS Number | 1440251-53-5 or 2172559-91-8 | [1] |

| PubChem CID (Free Base) | 46926514 | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | White to off-white solid |

Biological Activity and Selectivity

This compound is a potent inhibitor of several CLK and DYRK kinase family members. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC₅₀), is detailed below. The compound exhibits over 20-fold selectivity for CLK4 over DYRK1A.[1]

| Kinase Target | IC₅₀ (nM) | Citation(s) |

| CLK1 | 68 | [1] |

| CLK4 | 68 | [1] |

| CLK2 | 231 | [1] |

| DYRK1A | 282 | [1] |

| DYRK1B | 1156 | [1] |

Mechanism of Action and Signaling Pathways

ML 315 exerts its biological effects primarily through the inhibition of CLK and DYRK kinases, which play crucial roles in regulating mRNA splicing and the phosphorylation of various cellular proteins.

Modulation of Alternative Splicing and the Wnt Signaling Pathway

CLK kinases are key regulators of alternative splicing through their phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLKs, ML 315 can alter the splicing patterns of pre-mRNAs, including those of key components of the Wnt signaling pathway.[3] This can lead to changes in the expression of different protein isoforms, thereby modulating Wnt-dependent cellular processes such as proliferation and differentiation.

Regulation of TAU Protein Phosphorylation

Both DYRK1A and CLK2 have been implicated in the phosphorylation of the microtubule-associated protein TAU.[1][4] Hyperphosphorylation of TAU is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[4] By inhibiting DYRK1A and CLK2, ML 315 can potentially reduce the phosphorylation of TAU at specific sites, thereby influencing its aggregation and function. DYRK1A has been shown to phosphorylate TAU at multiple sites, including Thr212, Ser202, and Ser404.[5]

Experimental Protocols

The following are representative protocols for assessing the activity of this compound in both in vitro and cell-based assays. These protocols are generalized and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available luminescent kinase assays that measure ATP consumption.

A. Experimental Workflow Diagram

B. Step-by-Step Procedure [6]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired concentration range.

-

Dilute the kinase (e.g., recombinant human CLK1) and its specific substrate to working concentrations in a kinase reaction buffer.

-

Prepare an ATP solution at a concentration appropriate for the kinase being assayed (typically at or near the Km).

-

-

Assay Plate Setup:

-

In a white, opaque 384-well plate, add 1 µL of each this compound dilution or DMSO as a vehicle control.

-

Add 2 µL of the diluted kinase to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of a reagent such as ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

-

Cell-Based Alternative Splicing Assay (RT-PCR)

This protocol describes a method to assess the effect of ML 315 on the alternative splicing of a target gene in cultured cells.[7][8]

A. Experimental Workflow Diagram

B. Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO as a control.

-

Incubate the cells for 24-48 hours.

-

-

RNA Isolation and cDNA Synthesis:

-

Harvest the cells and isolate total RNA using a suitable kit.

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

-

-

PCR Amplification:

-

Design PCR primers that flank the alternatively spliced exon of the target gene. These primers should amplify both the included and excluded isoforms, which will differ in size.

-

Perform PCR using the synthesized cDNA as a template.

-

-

Analysis:

-

Separate the PCR products on an agarose gel.

-

Visualize the DNA bands using a gel documentation system.

-

Quantify the intensity of the bands corresponding to the different splice isoforms to determine the effect of ML 315 on the splicing pattern.

-

This technical guide provides a solid foundation for researchers interested in utilizing this compound. For further details, it is recommended to consult the primary literature and the technical datasheets provided by the specific supplier of the compound.

References

- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Verification of predicted alternatively spliced Wnt genes reveals two new splice variants (CTNNB1 and LRP5) and altered Axin-1 expression during tumour progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. A Reporter Based Cellular Assay for Monitoring Splicing Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

ML315: A Technical Guide to its Dual-Inhibitor Function Against CLK and DYRK Kinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ML315, a potent biochemical tool compound that functions as a dual inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This document outlines the quantitative inhibitory profile of ML315, details the experimental methodologies for its characterization, and visualizes the key signaling pathways it modulates.

Quantitative Inhibitory Profile of ML315

ML315 has been characterized as a highly selective inhibitor of specific isoforms within the CLK and DYRK kinase families. The following table summarizes its in vitro potency, presented as half-maximal inhibitory concentrations (IC50), against a panel of these kinases. This data highlights the dual-inhibitory nature of the compound.

| Kinase Target | IC50 (nM) |

| CLK Family | |

| CLK1 | 68 |

| CLK2 | 231 |

| CLK3 | >10,000 |

| CLK4 | 68 |

| DYRK Family | |

| DYRK1A | 282 |

| DYRK1B | 1156 |

| DYRK2 | 1156 |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is a representative summary from available literature.[1]

Core Signaling Pathways Modulated by ML315

ML315 exerts its effects by inhibiting two key kinase families involved in fundamental cellular processes: pre-mRNA splicing (CLK) and a diverse range of signaling cascades (DYRK).

Inhibition of the CLK Kinase Family and Regulation of Pre-mRNA Splicing

The primary role of the CLK family of kinases is the phosphorylation of serine/arginine-rich (SR) proteins.[2][3] These proteins are essential components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By phosphorylating SR proteins, CLKs regulate their localization and activity, thereby influencing splice site selection and the overall process of alternative splicing.[2][3] Inhibition of CLK activity by ML315 disrupts this process, leading to alterations in mRNA splicing patterns.[3]

Inhibition of the DYRK Kinase Family and its Downstream Effects

The DYRK family of kinases are pleiotropic enzymes involved in a wide array of cellular processes, including cell cycle regulation, neuronal development, and the regulation of transcription factors.[2][4][5] For instance, DYRK1A, a well-studied member of this family, has been shown to phosphorylate and regulate the activity of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), thereby controlling gene expression.[2] By inhibiting DYRK kinases, ML315 can impact these diverse signaling pathways.

Experimental Protocols for Characterization of ML315

The inhibitory activity of ML315 against CLK and DYRK kinases is typically determined using a variety of in vitro kinase assays. Below are detailed methodologies for three commonly employed assays.

Bioluminescent Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.

Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is directly proportional to the ATP concentration.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer containing the purified kinase (e.g., CLK1 or DYRK1A), a suitable substrate (e.g., a generic kinase substrate peptide), and the desired concentration of ML315 (or vehicle control).

-

Initiate the kinase reaction by adding a known concentration of ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

ATP Detection:

-

Add an equal volume of Kinase-Glo® reagent to the reaction mixture.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition by comparing the signal from wells containing ML315 to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of ML315 concentrations and fitting the data to a dose-response curve.

-

KINOMEscan® Competition Binding Assay

This high-throughput screening platform measures the binding affinity of a compound to a large panel of kinases.

Principle: The assay is based on a competition between the test compound (ML315) and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Protocol:

-

Assay Preparation:

-

Kinases are tagged with a unique DNA identifier.

-

An active-site directed ligand is immobilized on a solid support.

-

-

Competition Binding:

-

The DNA-tagged kinase is incubated with the immobilized ligand in the presence of a single high concentration of ML315 (e.g., 10 µM) for initial screening, or a range of concentrations for Kd determination.

-

-

Quantification:

-

After the binding reaction reaches equilibrium, the solid support is washed to remove unbound kinase.

-

The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

-

-

Data Analysis:

-

The percentage of kinase bound in the presence of ML315 is compared to a DMSO control. A lower amount of bound kinase indicates that ML315 is competing for the active site.

-

For Kd determination, the data is fitted to a binding curve.

-

Radiolabeled Kinase Assay (e.g., using ³³P-ATP)

This traditional and robust method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Principle: [γ-³³P]ATP is used as the phosphate donor in the kinase reaction. The phosphorylated substrate is then separated from the unreacted [γ-³³P]ATP, and the radioactivity of the substrate is measured.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified kinase, substrate, and ML315 at various concentrations in a suitable kinase buffer.

-

Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

-

Incubate at a controlled temperature for a defined period.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding a solution such as phosphoric acid.

-

Spot the reaction mixture onto a phosphocellulose paper or membrane.

-

Wash the paper/membrane extensively to remove unincorporated [γ-³³P]ATP.

-

-

Detection:

-

Allow the paper/membrane to dry.

-

Quantify the radioactivity of the phosphorylated substrate using a scintillation counter or by exposing it to a phosphor screen and imaging.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each ML315 concentration relative to the control.

-

Determine the IC50 value by plotting the inhibition data against the inhibitor concentration.

-

This guide provides a foundational understanding of the dual-inhibitory function of ML315. For further detailed information, including specific experimental conditions and broader selectivity profiling, researchers are encouraged to consult the primary literature.

References

ML315 Hydrochloride: A Technical Guide for Cancer Cell Line Studies

Introduction

ML315 hydrochloride is a potent and selective dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-regulated kinases (DYRKs).[1] Specifically, it exhibits inhibitory activity against CDK2 and DYRK1A with IC50 values of 68 nM and 282 nM, respectively.[1] While its biochemical activity is established, there is a notable lack of publicly available research detailing the specific effects of ML315 hydrochloride on cancer cell lines. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in investigating the potential of ML315 hydrochloride in oncology.

Given the absence of direct data for ML315 in cancer cell lines, this document will provide context by summarizing findings on other inhibitors targeting CDKs and DYRKs. This information can serve as a foundation for designing and interpreting experiments with ML315 hydrochloride. Furthermore, this guide includes detailed experimental protocols and visualizations of key signaling pathways to facilitate such research.

Core Concepts: Targeting CDKs and DYRKs in Cancer

Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] DYRKs are involved in a variety of cellular processes, including cell proliferation, survival, and differentiation, and their aberrant activity has also been implicated in cancer.[3] The dual inhibition of both CDK and DYRK families presents a promising strategy for anti-cancer therapy by potentially targeting multiple oncogenic pathways simultaneously.

Quantitative Data from Related Inhibitor Studies

To provide a framework for potential outcomes in ML315 hydrochloride studies, the following tables summarize IC50 values for other CDK and DYRK inhibitors in various cancer cell lines.

Table 1: IC50 Values of INX-315 (a selective CDK2 inhibitor) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR3 | Ovarian Carcinoma | 100 - 1000 | [4] |

| MKN1 | Gastric Adenocarcinoma | 100 - 1000 | [4] |

Table 2: IC50 Values of SM08502 (a pan-CLK/DYRK inhibitor) in Endometrial Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HEC265 | Endometrial Cancer | In the nanomolar range | [5] |

| Ishikawa | Endometrial Cancer | In the nanomolar range | [5] |

| Ishikawa-S33Y | Endometrial Cancer | In the nanomolar range | [5] |

| SNGM | Endometrial Cancer | In the nanomolar range | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of ML315 hydrochloride in cancer cell line studies.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

ML315 hydrochloride

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of ML315 hydrochloride in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of ML315 hydrochloride. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect and quantify specific proteins related to cell cycle, apoptosis, and signaling pathways that may be affected by ML315 hydrochloride.

Materials:

-

Cancer cell lines treated with ML315 hydrochloride

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Cyclin E, CDK2, p-Rb, PARP, Caspase-3, Akt, p-Akt, ERK, p-ERK) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of ML315 hydrochloride.

Caption: Simplified CDK signaling pathway and the inhibitory point of ML315.

Caption: Overview of DYRK1A signaling and the inhibitory point of ML315.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Double-Faced Immunological Effects of CDK4/6 Inhibitors on Cancer Treatment: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Role of ML315 in Neurological Disorders: A Technical Guide to a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a central pathological hallmark of a spectrum of debilitating neurological disorders, including Parkinson's disease and Alzheimer's disease. The accumulation of damaged mitochondria within neurons contributes to oxidative stress, bioenergetic failure, and ultimately, cell death. Mitophagy, the selective autophagic clearance of dysfunctional mitochondria, is a critical quality control mechanism that maintains neuronal health. ML315, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), has emerged as a promising therapeutic agent that enhances mitophagy. This technical guide provides an in-depth exploration of ML315's mechanism of action, a compilation of its quantitative data, and detailed experimental protocols for its investigation in the context of neurological disorders.

Introduction: The Promise of Targeting Mitophagy in Neurodegeneration

The progressive loss of neurons in neurodegenerative diseases is driven by a complex interplay of genetic and environmental factors, with mitochondrial dysfunction playing a pivotal role.[1] The PINK1/Parkin signaling pathway is a key regulator of mitophagy, a cellular process that identifies and removes damaged mitochondria.[2] In healthy neurons, the kinase PINK1 is continuously imported into the mitochondria and degraded. However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane.[3] This accumulation recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[4] Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the dysfunctional organelle for engulfment by an autophagosome and subsequent degradation in the lysosome.[5]

USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, counteracts the action of Parkin by removing these ubiquitin tags, thereby inhibiting mitophagy.[1][4] This negative regulation of mitophagy makes USP30 an attractive therapeutic target. Inhibition of USP30 is hypothesized to enhance the clearance of damaged mitochondria, thereby protecting neurons from degeneration.[6][7] ML315 and its analogs are small molecule inhibitors designed to selectively target USP30.[7][8]

Quantitative Data for USP30 Inhibitors

The following table summarizes the key quantitative data for ML315 and its analogs, providing a comparative overview of their potency and efficacy.

| Compound | Target | Assay Type | IC50 | Efficacy | Cell Line/System | Reference |

| MTX115325 | Human USP30 | Biochemical (Fluorescence Polarization) | 12 nM | - | Recombinant Enzyme | [9] |

| Human USP30 | Cell-based (Ubiquitin Probe) | 25 nM | - | - | [9] | |

| Mouse USP30 | Biochemical | 13 nM | - | Recombinant Enzyme | [9] | |

| Mitochondrial Ubiquitination | Cell-based (TOMM20 ubiquitination) | EC50 = 32 nM | Increased TOMM20 ubiquitination | HeLa | [10] | |

| CMPD-39 | Human USP30 | Biochemical | ~20 nM | - | Recombinant Enzyme | [8][11] |

| Mitochondrial Ubiquitination | Cell-based (TOMM20 ubiquitination) | - | Enhanced ubiquitination at 200 nM | hTERT-RPE1-YFP-PRKN, SH-SY5Y | [11] | |

| Mitophagy | Cell-based (mito-QC reporter) | - | Enhanced basal mitophagy at 1 µM | SH-SY5Y-mitoQC | [11] | |

| USP30Inh-1, -2, -3 | Human USP30 | Biochemical (Ub-Rho110 cleavage) | 15-30 nM | - | Recombinant Enzyme | [12] |

Signaling Pathway: USP30 Inhibition and the PINK1/Parkin Pathway

The inhibition of USP30 by ML315 directly impacts the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates this critical signaling cascade.

Caption: ML315 inhibits USP30, preventing the deubiquitination of outer mitochondrial membrane (OMM) proteins and thereby promoting PINK1/Parkin-mediated mitophagy of damaged mitochondria.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of ML315 in neurological disorder models.

In Vitro Neuroprotection Assays

4.1.1. Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases.[13][14]

-

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Retinoic acid (RA)

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Poly-D-lysine coated culture plates/flasks

-

-

Protocol:

-

Culture SH-SY5Y cells in complete DMEM/F12 medium at 37°C in a 5% CO2 incubator.

-

For differentiation, seed cells onto poly-D-lysine coated plates at a density of 2 x 10^4 cells/cm².

-

After 24 hours, replace the medium with DMEM/F12 containing 2% FBS and 10 µM RA.

-

Incubate for 5 days, changing the medium every 2-3 days.

-

On day 6, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF.

-

Continue incubation for an additional 5-7 days to obtain fully differentiated neuron-like cells.[14]

-

4.1.2. Biochemical Assay for USP30 Inhibition (IC50 Determination)

This protocol describes a fluorescence polarization-based assay to determine the IC50 of ML315 against recombinant USP30.[9]

-

Materials:

-

Recombinant human USP30 enzyme

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

ML315 (or other test compounds)

-

384-well black microplates

-

Plate reader capable of fluorescence polarization detection

-

-

Protocol:

-

Prepare a serial dilution of ML315 in assay buffer.

-

In a 384-well plate, add the recombinant USP30 enzyme to each well.

-

Add the serially diluted ML315 or vehicle control to the wells.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.

-

Incubate for 60 minutes at 37°C.

-

Measure fluorescence polarization on a plate reader.

-

Calculate the percentage of inhibition for each ML315 concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

4.1.3. Western Blot Analysis of Mitochondrial Protein Ubiquitination

This assay quantifies the effect of ML315 on the ubiquitination of mitochondrial outer membrane proteins, such as TOMM20.[11]

-

Materials:

-

Differentiated SH-SY5Y cells

-

ML315

-

Mitochondrial uncoupler (e.g., CCCP or Antimycin A/Oligomycin)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-TOMM20, anti-Ubiquitin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat differentiated SH-SY5Y cells with varying concentrations of ML315 for 2-4 hours.

-

Induce mitochondrial damage by treating with a mitochondrial uncoupler (e.g., 10 µM CCCP for 4 hours).

-

Harvest cells and lyse in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

In Vivo Efficacy Studies

4.2.1. Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model to study Parkinson's disease-related neurodegeneration.[15]

-

Animals:

-

8-10 week old male C57BL/6 mice

-

-

Protocol:

-

Administer ML315 or vehicle control (e.g., via oral gavage) for a pre-determined period (e.g., 14 days).

-

On day 8, induce neurodegeneration by intraperitoneal injection of MPTP (e.g., 20 mg/kg) four times at 2-hour intervals.

-

Continue ML315/vehicle administration for another 7 days.

-

At the end of the study, sacrifice the animals and collect brain tissue for analysis.

-

4.2.2. Immunohistochemical Analysis of Dopaminergic Neurons

This protocol assesses the neuroprotective effect of ML315 by quantifying the survival of dopaminergic neurons in the substantia nigra.

-

Materials:

-

Mouse brain tissue sections (fixed and cryoprotected)

-

Primary antibody: anti-Tyrosine Hydroxylase (TH)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) kit

-

DAB substrate kit

-

-

Protocol:

-

Perform immunohistochemistry for TH on free-floating brain sections.

-

Incubate sections with the primary anti-TH antibody overnight.

-

Incubate with the biotinylated secondary antibody, followed by the ABC reagent.

-

Visualize the staining using the DAB substrate.

-

Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.

-

Compare the number of surviving neurons between the ML315-treated and vehicle-treated groups.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo experiments investigating ML315.

Caption: A typical workflow for in vitro evaluation of ML315's neuroprotective effects.

Caption: An example workflow for in vivo assessment of ML315's efficacy in a mouse model of Parkinson's disease.

Conclusion

ML315 and its analogs represent a promising class of therapeutic agents for the treatment of neurological disorders characterized by mitochondrial dysfunction. By selectively inhibiting USP30, these compounds enhance the natural cellular process of mitophagy, leading to the clearance of damaged mitochondria and promoting neuronal survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of USP30 inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and evaluating their long-term efficacy and safety in preclinical models of various neurodegenerative diseases.

References

- 1. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

- 2. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Mission paper outlines potential of experimental drug MTX325 as a disease-modifying therapy for Parkinson’s [manufacturingchemist.com]

- 5. Parkin‐mediated ubiquitylation redistributes MITOL/March5 from mitochondria to peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. missiontherapeutics.com [missiontherapeutics.com]

- 7. Molecular Symphony of Mitophagy: Ubiquitin‐Specific Protease‐30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accegen.com [accegen.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ML315 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a small molecule inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. By inhibiting Nrf2, ML315 can sensitize cells to oxidative stress and induce a form of iron-dependent programmed cell death known as ferroptosis.[1] This property makes ML315 a valuable tool for studying the mechanisms of ferroptosis and a potential therapeutic agent for diseases where ferroptosis induction is beneficial, such as in certain cancers. These application notes provide a detailed experimental protocol for the use of ML315 hydrochloride in a cell culture setting.

Mechanism of Action

ML315 hydrochloride disrupts the Nrf2 signaling pathway, which is a master regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. These genes encode for proteins that protect the cell from oxidative damage, including enzymes involved in glutathione (GSH) synthesis and recycling. One of the key enzymes regulated by Nrf2 is glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides.[2][3]

By inhibiting Nrf2, ML315 prevents the expression of these protective genes, leading to a depletion of intracellular GSH and a reduced capacity to neutralize reactive oxygen species (ROS). This results in an accumulation of lipid peroxides, which ultimately leads to membrane damage and cell death via ferroptosis.[1][3] Studies have shown that combining ML315 with other ferroptosis inducers, such as RSL3 (a direct inhibitor of GPX4), can synergistically enhance cell death.[1]

Quantitative Data Summary

The following table summarizes typical concentration ranges and observed effects of ML315 hydrochloride in various cell lines. Note that optimal concentrations and treatment times are cell-line dependent and should be determined empirically.

| Parameter | Value | Cell Line(s) | Notes | Reference |

| Effective Concentration | 0.5 - 10 µM | BEAS-2B (human lung epithelial) | Used in combination with RSL3 to synergistically induce ferroptosis.[1] | [1] |

| IC50 | Cell-type dependent | Various | The half-maximal inhibitory concentration (IC50) should be determined for each cell line using a dose-response experiment. | N/A |

| Treatment Time | 1 - 24 hours | BEAS-2B | Pre-treatment for 1 hour with ML385 (a similar Nrf2 inhibitor) was followed by an 8-hour co-treatment with RSL3.[1] | [1] |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines standard procedures for maintaining a healthy cell culture, which is crucial for obtaining reproducible results.

Materials:

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

-

Phosphate-Buffered Saline (PBS), sterile.[4]

-

Trypsin-EDTA (0.25%).[4]

-

Culture flasks, plates, or dishes.

-

CO2 incubator (37°C, 5% CO2).[4]

Procedure:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C, or until cells detach.[4]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.[5]

-

Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and count the cells.

-

Seed cells into appropriate culture vessels for your experiment at the desired density.

Protocol 2: Preparation and Application of ML315 Hydrochloride

Materials:

-

ML315 hydrochloride powder.

-

Dimethyl sulfoxide (DMSO), sterile.[6]

-

Complete growth medium.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of ML315 hydrochloride (e.g., 10 mM) in sterile DMSO.[6] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[6]

-

Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of ML315 hydrochloride.

-

Incubate the cells for the desired treatment duration (e.g., 1 to 24 hours).

Protocol 3: Assessment of Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of ML315 hydrochloride for the desired time. Include untreated and vehicle-only (DMSO) controls.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol 4: Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)

This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

-

C11-BODIPY 581/591 dye.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Culture and treat cells with ML315 hydrochloride as described previously.

-

Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells with PBS.

-

Harvest the cells (if using flow cytometry) or analyze directly (if using microscopy).

-

The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid hydroperoxides. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. MS4A15 drives ferroptosis resistance through calcium-restricted lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.es [fishersci.es]

- 5. nacalai.com [nacalai.com]

- 6. Effective killing of Gleevec-resistant CML cells with T315I mutation by a natural compound PEITC through redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]